2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine
Description
2-(4-{5H,6H,7H-Cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked via a piperazine moiety to a cyclopenta[c]pyridazine scaffold. This structure combines nitrogen-rich aromatic systems with a fused bicyclic core, making it a candidate for exploration in medicinal chemistry, particularly for targeting receptors or enzymes requiring planar heterocyclic interactions.
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-3-12-11-14(19-18-13(12)4-1)20-7-9-21(10-8-20)15-16-5-2-6-17-15/h2,5-6,11H,1,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZZHHYORKNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine typically involves multi-step procedures. One common method includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a cyclization agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified using different alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents like methyl iodide or ethyl bromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds similar to 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine may exhibit anticancer properties. Studies have shown that derivatives of pyrimidine can inhibit tumor growth and induce apoptosis in cancer cells. The cyclopentapyridazine structure is believed to enhance these effects by interacting with specific molecular targets involved in cancer progression .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
3. Neuropharmacological Effects
There is emerging interest in the neuropharmacological applications of this compound. Its structural similarity to known neuroactive agents suggests potential as an anxiolytic or antidepressant. Experimental models have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrimidine derivatives. The researchers synthesized several compounds based on the pyrimidine scaffold and evaluated their cytotoxicity against various cancer cell lines. Among them, a derivative closely related to this compound showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Screening
In a study published in Antimicrobial Agents and Chemotherapy, researchers tested a series of piperazine derivatives for their antimicrobial activity. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was investigated using time-kill assays and revealed that it disrupts bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the catalytic activity of PARP1, leading to enhanced cleavage of PARP1, phosphorylation of H2AX, and increased CASPASE 3/7 activity . These actions contribute to its anti-cancer effects by promoting apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Differences :
- Core Heterocycle : The target compound’s cyclopenta[c]pyridazine core is distinct from the pyrido[1,2-a]pyrimidin-4-one lactam in and the cyclopenta[b]pyridine in . The fused pyridazine ring in the target may enhance π-π stacking interactions compared to pyridine or lactam cores .
- Linker Flexibility : The piperazine linker in the target compound allows conformational flexibility, whereas the thioether linker in introduces rigidity .
Pharmacological and Functional Insights
While direct activity data for the target compound are unavailable, insights can be inferred from analogs:
- Piperazine-Linked Heterocycles : Compounds with piperazine moieties, such as those in , often exhibit kinase inhibitory activity (e.g., CDK or PI3K targets) due to their ability to occupy hydrophobic pockets and hydrogen-bond with catalytic residues .
- Cyclopenta[c]pyridazine Derivatives: The bicyclic core in the target compound may enhance binding to flat binding sites (e.g., ATP pockets in kinases) compared to monocyclic systems. However, the absence of electron-withdrawing groups (e.g., carbonitrile in ) might reduce electrophilic reactivity .
- Benzodioxol Substitutions : Analogs with benzodioxol groups () show improved metabolic stability due to reduced oxidative metabolism, suggesting that the target compound’s plain pyrimidine group may require optimization for pharmacokinetics .
Biological Activity
2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring linked to a piperazine moiety , which is further substituted with a cyclopenta[c]pyridazine structure. The molecular formula is , and its molecular weight is approximately 316.37 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C16H20N6 |
| Molecular Weight | 316.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific methods may include:
- Formation of the cyclopenta[c]pyridazine core through cyclocondensation reactions.
- Piperazine substitution at the appropriate position on the pyrimidine ring.
- Functionalization to enhance biological activity.
Antidepressant Potential
Recent studies have highlighted the potential of piperazine derivatives in modulating serotonin levels, suggesting that compounds like this compound may exhibit antidepressant effects by inhibiting serotonin reuptake. A related compound demonstrated significant inhibition of serotonin (5-HT) reuptake in vitro, indicating that similar derivatives could have comparable effects .
Antitumor Activity
Research into pyrimidine-based compounds has shown promising results in cancer therapy. For instance, certain derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth and survival .
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in neurotransmitter regulation and cell proliferation pathways. For example:
- Serotonin Receptors: Potential modulation of serotonin pathways could lead to antidepressant effects.
- Kinase Inhibition: Compounds with similar structures have shown inhibition of kinases implicated in cancer progression .
Case Studies
Several studies have evaluated the biological efficacy of compounds related to this compound:
- Serotonin Reuptake Inhibition: A study demonstrated that piperazine derivatives significantly reduced immobility times in forced swimming tests in rats, indicating potential antidepressant activity .
- Antitumor Effects: Another investigation revealed that certain piperazine derivatives exhibited potent cytotoxicity against human cancer cell lines through apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling, with sodium alkoxide catalysts (e.g., NaOMe/NaOEt) facilitating cyclization and piperazine-pyrimidine linkage. Solvent polarity and temperature critically impact purity: polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates but may require post-synthesis purification via column chromatography. Green chemistry approaches, such as aqueous-phase reactions, are emerging to reduce waste .
- Key Parameters : Reaction time (12–24 hr), catalyst loading (5–10 mol%), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is structural characterization of this compound achieved using spectroscopic and computational methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and heterocyclic connectivity. For example, the piperazine N–H proton appears as a broad singlet (δ 3.2–3.5 ppm), while pyridazine protons resonate at δ 7.8–8.2 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 356.18) and fragmentation patterns.
- InChI/SMILES : Computational tools like Open Babel generate standardized identifiers for database compatibility (e.g., InChIKey: TWIJPTMJORQADA-UHFFFAOYSA-N) .
Q. What preliminary biological screening approaches are used to assess its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts (IC₅₀ determination).
- Cell Viability Studies : MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to quantify affinity (Kᵢ values) .
Advanced Research Questions
Q. How can synthetic pathways be optimized to improve purity and scalability for high-throughput applications?
- Methodological Answer :
- Parallel Synthesis : Utilize automated reactors for parameter screening (e.g., varying solvents, catalysts) to identify optimal conditions .
- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side-product formation via precise temperature/pH control .
- Purity Optimization : Recrystallization in ethanol/water (7:3 v/v) yields >95% purity, validated by HPLC (C18 column, 0.1% TFA mobile phase) .
Q. What strategies address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Dose-Response Reevaluation : Repeat experiments with standardized protocols (e.g., fixed incubation time, serum-free media) to isolate compound-specific effects .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How should researchers design experiments to elucidate interactions with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (50–100 ns trajectories) to predict binding stability and allosteric effects .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., Ala-scanning) to identify critical binding residues .
Q. Which computational tools predict physicochemical properties and reactivity for derivative design?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software calculates HOMO/LUMO energies and electrophilicity indices to guide functional group modifications .
- ADMET Prediction : Tools like SwissADME estimate logP (2.1–3.5), aqueous solubility (−4.5 to −3.2 LogS), and blood-brain barrier permeability .
- QSAR Modeling : Build regression models using descriptors (e.g., topological polar surface area, molar refractivity) to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
